QW-296 Retains Nanomolar Cytotoxicity in Taxane-Resistant Cells Where Docetaxel Fails (>10-Fold Superiority)
In direct head-to-head cytotoxicity testing in taxane-resistant prostate cancer cell lines, QW-296 exhibited strong cell-killing activity (IC₅₀ = 80 nM in DU145-TXR; 100 nM in PC3-TXR), whereas docetaxel (DTX) was essentially inactive with an IC₅₀ exceeding 1000 nM in both resistant lines [1]. This represents a greater than 10-fold potency advantage for QW-296 over the clinical-standard taxane in the chemoresistant setting.
| Evidence Dimension | Cytotoxicity (IC₅₀) in taxane-resistant prostate cancer cells |
|---|---|
| Target Compound Data | IC₅₀ = 80 nM (DU145-TXR); IC₅₀ = 100 nM (PC3-TXR) |
| Comparator Or Baseline | Docetaxel (DTX): IC₅₀ >1000 nM in both DU145-TXR and PC3-TXR |
| Quantified Difference | >12.5-fold (DU145-TXR); >10-fold (PC3-TXR) |
| Conditions | MTT assay; 48 h treatment; DU145-TXR and PC3-TXR cells maintained under 200 nM paclitaxel selection pressure |
Why This Matters
For procurement decisions in taxane-resistant cancer research, this >10-fold potency differential directly determines whether meaningful target engagement can be achieved at clinically relevant concentrations.
- [1] Yang R, Chen H, Guo D, Dong Y, Miller DD, Li W, Mahato RI. Polymeric micellar delivery of novel microtubule destabilizer and hedgehog signaling inhibitor for treating chemoresistant prostate cancer. J Pharmacol Exp Ther. 2019;370(3):864-875. doi:10.1124/jpet.119.256628 (Results: Fig. 2A and 2B) View Source
